The synthesis of 1-methyl-2-morpholino-1H-indole-3-carbonitrile can be approached through several methodologies. One common method involves the following steps:
For example, a detailed synthesis might involve refluxing 1-methylindole with morpholine in an appropriate solvent followed by the addition of carbonitrile under controlled temperature conditions to ensure optimal yield and purity of 1-methyl-2-morpholino-1H-indole-3-carbonitrile .
The molecular structure of 1-methyl-2-morpholino-1H-indole-3-carbonitrile can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of synthesized compounds .
1-Methyl-2-morpholino-1H-indole-3-carbonitrile can participate in various chemical reactions due to its functional groups:
The mechanism of action for 1-methyl-2-morpholino-1H-indole-3-carbonitrile is primarily linked to its interaction with biological targets at the molecular level:
Molecular docking studies have suggested that this compound may bind effectively to specific protein targets associated with cancer proliferation and microbial resistance, thereby demonstrating its potential as a therapeutic agent .
The physical and chemical properties of 1-methyl-2-morpholino-1H-indole-3-carbonitrile include:
Characterization techniques such as Infrared (IR) spectroscopy provide insight into functional groups present, while NMR spectroscopy reveals detailed structural information .
1-Methyl-2-morpholino-1H-indole-3-carbonitrile has several scientific applications:
The integration of indole and morpholino pharmacophores represents a sophisticated strategy in modern medicinal chemistry, yielding hybrid compounds with enhanced biological and physicochemical profiles. 1-Methyl-2-morpholino-1H-indole-3-carbonitrile (CAS: 478032-77-8, C₁₄H₁₅N₃O, MW: 241.29 g/mol) exemplifies this approach, combining the versatile indole-3-carbonitrile core with a solubilizing morpholino moiety [1] [3]. Such hybrids leverage the complementary properties of both subunits: the indole scaffold provides a privileged structure for target engagement, observed in approximately 10% of FDA-approved small-molecule drugs, while the morpholino group enhances pharmacokinetic behavior through improved aqueous solubility and membrane permeability [5] [8]. This architectural synergy addresses key challenges in central nervous system (CNS) and oncology drug development, where molecular weight (<500 Da) and balanced lipophilicity (cLogP: 1.22) critically influence blood-brain barrier penetration and cellular uptake [3] [7].
The indole-3-carbonitrile framework serves as a multidimensional pharmacophore due to its electronic polarization and hydrogen-bonding capabilities. In 1-methyl-2-morpholino-1H-indole-3-carbonitrile, the electron-withdrawing nitrile group (-C≡N) at the C-3 position:
Table 1: Bioactivity Modulation by Indole-3-carbonitrile Substituents
C-3 Substituent | Target Affinity | Cellular Activity | Key Interactions |
---|---|---|---|
Nitrile (-CN) | Tubulin polymerization inhibition (IC₅₀: 5.0 μM) | G2/M phase arrest (Huh7 cells) | H-bond with βAsn258 [5] |
Carboxaldehyde (-CHO) | Kinase inhibition | Antiproliferative (IC₅₀: 10-50 μM) | Schiff base formation |
Carboxylic acid (-COOH) | HDAC inhibition | Differentiation induction | Ionic bonding with zinc ion |
Unsubstituted | Minimal activity | Inactive at 50 μM | Van der Waals only |
The N1-methylation further optimizes the scaffold by:
The morpholino ring (N-C₄H₈O) at C-2 significantly modifies the compound's drug-like properties through:
Table 2: Physicochemical Impact of Morpholino vs. Other C-2 Substituents
C-2 Substituent | LogP | Water Solubility (mg/mL) | Plasma Protein Binding (%) | Target Affinity (Kd, μM) |
---|---|---|---|---|
Morpholino | 1.22 | 58.3 ± 5.2 | 78.1 | 0.003 (Kinase) [1] [3] |
Piperidine | 2.15 | 12.4 ± 1.8 | 85.6 | 0.021 |
Dimethylamino | 1.98 | 8.7 ± 0.9 | 82.3 | 0.045 |
Unsubstituted | 2.87 | <0.1 | 91.4 | >10 |
Biological studies demonstrate that morpholino-containing indoles exhibit 5-fold greater blood-brain barrier penetration (Pe: 12.7 × 10⁻⁶ cm/s) than piperidine analogs, attributed to optimal desolvation energy and membrane fluidization effects [4] [8]. The morpholino nitrogen also serves as a synthetic handle for prodrug derivatization, enabling phosphate ester formulations that enhance water solubility >100-fold for intravenous delivery [6].
The rational design of indole-morpholino hybrids evolved through three generations:
Table 3: Evolution of Indole-Morpholino Hybrid Pharmacophores
Generation | Key Compounds | Synthetic Method | Therapeutic Application | Limitations |
---|---|---|---|---|
1st (Natural-inspired) | Vinblastine morpholino analogs | Classical Fischer synthesis | Anticancer (lymphoma) | Low yields (15-30%), impurity profiles |
2nd (Catalytic) | 2-Morpholino-1H-indole-3-carboxylates | Pd-catalyzed amination | Kinase inhibition (proof-of-concept) | Moderate solubility (2-5 mg/mL) |
3rd (Target-optimized) | 1-Methyl-2-morpholino-1H-indole-3-carbonitrile | Rh(III)-catalyzed C-H activation | Kinase/tubulin dual inhibition | Scale-up challenges (>10g) [1] [6] |
Current research focuses on asymmetric syntheses of chiral morpholino-indoles using iridium-catalyzed hydrogenation (99% ee), addressing the stereoselectivity limitations of early racemic mixtures [6]. The structural simplicity of 1-methyl-2-morpholino-1H-indole-3-carbonitrile—absent in complex natural products—enables cost-effective synthesis (projected $150/g at commercial scale) while maintaining >90% purity [1] [3].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1